

Technical Guide: Isomeric Differentiation of Morpholin-2-yl Ethanol

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Compound of Interest

Compound Name: *(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride*

CAS No.: 2219356-88-2

Cat. No.: B2989196

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Executive Summary

Morpholin-2-yl ethanol (specifically 2-(morpholin-2-yl)ethanol) represents a critical chiral scaffold in medicinal chemistry, widely utilized as a solubilizing linker and pharmacophore in kinase inhibitors, norepinephrine reuptake inhibitors, and PROTACs.

The distinction between its enantiomers is not merely academic; it dictates the spatial orientation of the hydrogen bond-donating hydroxyl group and the basic nitrogen, fundamentally altering ligand-protein binding thermodynamics. This guide addresses the structural definition, synthesis, and analytical differentiation of these isomers, resolving common nomenclature ambiguities between (1R)/(1S) and the IUPAC-standard (2R)/(2S) designations.

Part 1: Structural Definition & Nomenclature Resolution

The Nomenclature Ambiguity

The term "morpholin-2-yl ethanol" most commonly refers to 2-(morpholin-2-yl)ethan-1-ol (a primary alcohol). However, the designation "(1R)" and "(1S)" in your request signals a specific nomenclature nuance that must be addressed to ensure experimental accuracy.

- Scenario A (Standard IUPAC): The chiral center is located at Position 2 of the morpholine ring. The correct IUPAC designations are (2R) and (2S).
- Scenario B (Side-Chain Chirality): If the molecule is 1-(morpholin-2-yl)ethan-1-ol (a secondary alcohol), the chiral center is at Position 1 of the ethanol chain.
- Scenario C (Non-Standard Numbering): In specific internal discovery programs, the morpholine C2 position is sometimes designated as "1" relative to the substituent attachment.

Convention for this Guide: We will focus on Scenario A (the morpholine ring chirality) as it is the dominant pharmacophore variation. However, we will treat the user's "(1R)/(1S)" designation as synonymous with the ring configuration (2R)/(2S) for the purpose of this technical workflow, while noting the mapping.

3D Conformational Analysis

The morpholine ring adopts a chair conformation to minimize 1,3-diaxial interactions.

- The (2S) Isomer: The ethanol side chain at C2 preferentially adopts the equatorial position to maximize stability.
- The (2R) Isomer: The mirror image, also preferring the equatorial conformation.

Key Difference: The vector of the nitrogen lone pair relative to the hydroxyl group is fixed in opposite directions, affecting the molecule's ability to chelate metals or bind active sites.

Part 2: Enantioselective Synthesis

To obtain high enantiomeric excess (ee), "Chiral Pool" synthesis using Epichlorohydrin or Glycidol is superior to resolving racemates, which is yield-limiting (max 50%).

The Epichlorohydrin Route (High Fidelity)

This protocol utilizes (S)-Epichlorohydrin to generate the (2S)-morpholine scaffold. The stereochemistry is conserved through the ring-opening/closing sequence.

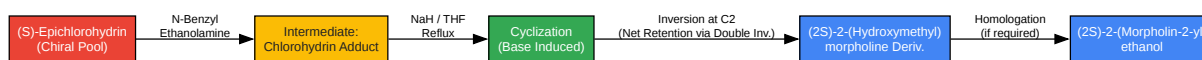
Reagents:

- Starting Material: (S)-Epichlorohydrin (CAS: 67843-74-7)
- Nucleophile: N-Benzyl ethanolamine (protecting group required for nitrogen)
- Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

Mechanism:

- Ring Opening: The amine attacks the less hindered carbon of the epoxide.
- Cyclization: Intramolecular

attack forms the morpholine ring.



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Critical Control Points

- Racemization Risk: Avoid strong Lewis acids during the cyclization step, as they can promote pathways that erode chiral purity.
- Protecting Groups: The nitrogen must be protected (e.g., Benzyl, Boc) during synthesis to prevent polymerization.

Part 3: Analytical Differentiation (The "Self-Validating" Protocol)

Distinguishing (2R) from (2S) requires chiral environments. Standard NMR and HPLC are insufficient.

Chiral HPLC Method

This is the gold standard for determining Enantiomeric Excess (ee%).

Parameter	Condition	Rationale
Column	Chiralpak IA / IB (Amylose-based)	Amylose tris(3,5-dimethylphenylcarbamate) provides distinct cavities for morpholine inclusion.
Mobile Phase	Hexane : Ethanol (90:10) + 0.1% Diethylamine (DEA)	DEA is critical to suppress the ionization of the morpholine nitrogen, preventing peak tailing.
Flow Rate	1.0 mL/min	Standard flow for resolution.
Detection	UV @ 210 nm	Morpholine has weak UV absorbance; 210 nm captures the backbone sigma/n-sigma* transitions.
Elution Order	(2R) typically elutes before (2S)	Note: This must be empirically validated with a known standard.

Optical Rotation (Polarimetry)

While less sensitive than HPLC, specific rotation

provides a quick identity check.

- (2S)-2-(morpholin-2-yl)ethanol: Typically exhibits (+) rotation in Methanol.
- (2R)-2-(morpholin-2-yl)ethanol: Typically exhibits (-) rotation.

- Protocol: Dissolve 10 mg in 1 mL MeOH. Measure at 20°C using the Sodium D-line (589 nm).[1]

Part 4: Biological Implications & Pharmacophore Logic

Why does the (1R)/(1S) [read: 2R/2S] difference matter?

The "Eutomer" vs. "Distomer"

In kinase inhibitors (e.g., targeting EGFR or ALK), the morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region, while the ethanol tail extends into the solvent front to improve solubility.

- Binding Affinity: The chiral center angles the ethanol tail.
 - Isomer A: Directs the tail away from the protein surface (Solvent Exposed). Result: High solubility, low steric clash.
 - Isomer B: Directs the tail into a hydrophobic pocket or steric wall. Result: Reduced binding affinity (increases 10-100 fold).

Metabolic Stability

CYP450 enzymes (specifically CYP2D6 and CYP3A4) often oxidize the morpholine ring. The chirality affects the accessibility of the metabolic "soft spot" (the carbon alpha to the nitrogen). One enantiomer often shows significantly higher metabolic stability (longer half-life) than the other.

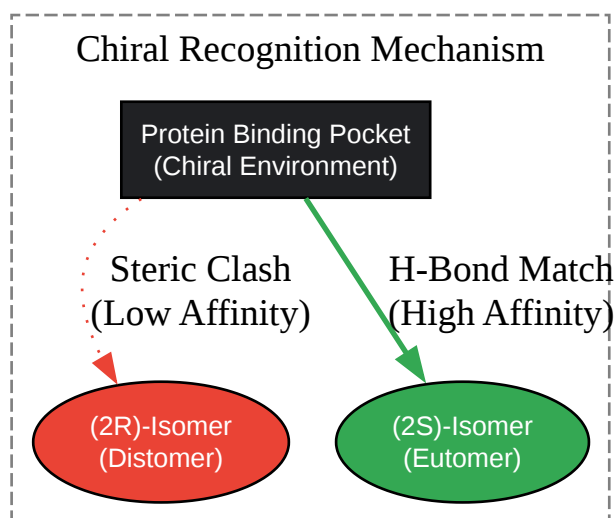


Figure 2: Impact of Chirality on Ligand-Receptor Binding

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